2-Amino-1-(3-bromophenyl)ethanol

Cross-Coupling Regioselectivity Medicinal Chemistry

Meta-brominated β-amino alcohols are prone to supply gaps, yet positional isomerism critically impacts downstream reactivity. 2-Amino-1-(3-bromophenyl)ethanol (CAS 41147-81-3) solves this with its 1,2-amino alcohol geometry enabling oxazolidin-2-one cyclization and sequential DoM/Suzuki coupling inaccessible to para-substituted or N-linked isomers. • Sequential DoM then Suzuki-Miyaura cross-coupling for ortho,meta-disubstituted biaryl scaffolds • Oxazolidin-2-one formation (Evans auxiliaries, linezolid analogs) via phosgene condensation • Racemic, 5-15× more cost-efficient than enantiopure forms; scalable via published Staudinger reduction (85% yield)

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 41147-81-3
Cat. No. B1322085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-bromophenyl)ethanol
CAS41147-81-3
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CN)O
InChIInChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
InChIKeyMKDZOLCWDXTLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3-bromophenyl)ethanol: Structural & Physicochemical Baseline


2-Amino-1-(3-bromophenyl)ethanol (CAS 41147-81-3, MF: C8H10BrNO, MW: 216.08 g/mol) is a β-amino alcohol featuring a meta-bromophenyl substituent, a primary amine, and a secondary alcohol. Its key physicochemical parameters include a density of 1.539 g/cm³ (predicted), a boiling point of 341.6 °C at 760 mmHg (predicted), and a calculated LogP of 0.8, indicating moderate lipophilicity balanced by hydrogen-bonding capacity . The compound is typically supplied as a racemic mixture with purities of ≥98% (NLT 98%) for research applications . As a versatile chiral intermediate, its two functional groups and aromatic bromide enable diverse downstream transformations, including cross-coupling, acylation, and cyclization reactions .

meta-Br substitution supports sequential ortho-functionalization and cross-coupling
1,2-amino alcohol scaffold enables oxazolidinone formation and bidentate chelation
Racemic form supports cost-efficient route scouting where stereochemistry is not critical

2-Amino-1-(3-bromophenyl)ethanol: Irreplaceability Over Analogs


Generic substitution among β-amino alcohol building blocks is scientifically invalid due to divergent reactivity, stereochemical outcomes, and physicochemical properties driven by subtle structural variations. The meta-bromine substitution in CAS 41147-81-3 generates a distinct electron density distribution on the aromatic ring compared to para- or ortho-substituted analogs, directly influencing regioselectivity in electrophilic aromatic substitution and cross-coupling reactions . More critically, the hydroxyl group at C1 and the amino group at C2 (1,2-amino alcohol) create a fundamentally different hydrogen-bonding network and chelation potential than positional isomers such as 2-[(3-bromophenyl)amino]ethanol (CAS 121496-16-0), where the amine is linked to the ring rather than the ethanol backbone, resulting in altered basicity (ΔpKa ~0.5–1.5 units estimated), nucleophilicity, and metal-coordination geometry . Furthermore, the racemic nature of the commercially supplied CAS 41147-81-3 may produce distinct crystallization behavior and different impurity profiles compared to its enantiopure S- or R-forms (CAS 740078-36-8 and 209963-04-2), which command substantially higher procurement costs and may not be suitable for applications where stereochemistry is either irrelevant or intentionally varied [1].

meta- vs para-substitution alters aromatic electronic density, shifting cross-coupling regioselectivity; direct replacement may require re-optimization.
Isomeric 2-[(3-bromophenyl)amino]ethanol lacks vicinal amino/hydroxyl geometry, preventing oxazolidinone cyclization; functional profile differs.
Enantiopure (S)-form may exhibit divergent crystallization and impurity profiles; racemic-to-chiral substitution may require method adjustment.

Differentiation Evidence for 2-Amino-1-(3-bromophenyl)ethanol


Meta-Bromine Substitution Drives Cross-Coupling Selectivity

The meta-bromine substitution pattern in CAS 41147-81-3 creates a unique electronic environment compared to the para-substituted analog (CAS 41147-82-4), directly impacting reaction outcomes in palladium-catalyzed cross-couplings. While both compounds possess a C-Br bond amenable to Suzuki or Buchwald-Hartwig reactions, the meta-position alters the resonance contribution to the transition state, influencing oxidative addition rates. In class-level studies of bromophenyl amino alcohols, meta-substituted derivatives exhibit higher electron density at the ortho- and para-positions relative to bromine, which can be exploited for sequential functionalization (e.g., ortho-lithiation followed by electrophilic quench) that is sterically and electronically less favorable in the para-substituted counterpart [1]. This regiochemical distinction is critical for constructing ortho,meta-disubstituted biaryl pharmacophores found in kinase inhibitors and GPCR ligands.

Cross-Coupling Selectivity
Class-level inference
Δσ = +0.16 (meta more electron-withdrawing); 3 available ring positions vs 2
Regioselectivity context depends on substitution pattern
Hammett constants; actual reactivity may vary with conditions
Cross-Coupling Regioselectivity Medicinal Chemistry

1,2-Amino Alcohol Framework: Superior Synthetic Versatility

The 1,2-amino alcohol framework of CAS 41147-81-3 enables cyclization to oxazolidinones, a privileged scaffold in chiral auxiliaries (e.g., Evans auxiliaries) and antibacterial agents, which is inaccessible to the structurally similar but functionally distinct analog 2-[(3-bromophenyl)amino]ethanol (CAS 121496-16-0). The latter features an amino ether linkage (Ar-NH-CH2CH2-OH) that precludes formation of the five-membered oxazolidinone ring due to the increased bond distance and altered nitrogen hybridization [1]. Additionally, the vicinal amino and hydroxyl groups in CAS 41147-81-3 enable bidentate metal chelation, a property exploited in asymmetric catalysis (e.g., Sharpless epoxidation-like titanium complexes) and chiral ligand design. This chelation capacity is quantified by stability constants (log K) with transition metals; while specific log K values for this compound are not reported, analogous 1,2-amino alcohols exhibit log K values 2–4 orders of magnitude higher than monodentate amino ether counterparts [2].

Oxazolidinone & Chelation
Class-level inference
Oxazolidinone formation possible vs impossible; estimated Δlog K ~2–4 favoring 1,2-amino alcohol
1,2-amino alcohol is required for cyclization-based applications
Chelation constants estimated from analogous systems
Chiral Ligand Synthesis Oxazolidinone Formation Catalysis

Cost Advantage of Racemic Form in Non-Stereospecific Workflows

For applications where stereochemistry is not critical or where racemization occurs under reaction conditions, the racemic mixture CAS 41147-81-3 offers a substantial cost advantage over its enantiopure (S)-form (CAS 740078-36-8). Vendor pricing data indicates that 1g of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol costs approximately ¥10,410.00 ($1,450 USD equivalent), whereas the racemic compound is available at significantly lower cost per gram (exact pricing varies by supplier and quantity, but racemic materials are consistently 5- to 20-fold less expensive per gram across vendors) [1]. This cost differential arises from the additional chiral resolution or asymmetric synthesis steps required to produce enantiopure material. Furthermore, in reactions involving strongly basic or acidic conditions that epimerize the stereocenter (e.g., certain acylation or alkylation protocols), the enantiopure material offers no functional advantage, making the racemic compound the economically rational choice [2].

Procurement Cost
Head-to-head
~5–15× lower cost per gram for racemic vs (S)-enantiopure at 1g scale
Racemic form suitable for non-stereospecific synthesis workflows
Vendor pricing as of 2024; scale and supplier dependent
Racemic Synthesis Cost-Benefit Analysis Process Chemistry

Azide Reduction Synthesis: A Validated Route

A documented synthetic route to 2-Amino-1-(3-bromophenyl)ethanol via Staudinger reduction of 2-azido-1-(3-bromo-phenyl)ethanol proceeds with an isolated yield of 85% under mild conditions (PPh3, H2O, THF, 50 °C, 2h) . This established methodology, referenced in patent WO2007/78523, provides a reliable and scalable entry point for researchers requiring multi-gram quantities of this building block. In contrast, analogous para-substituted compounds (e.g., CAS 41147-82-4) often employ alternative routes (e.g., reduction of 4-bromo-β-nitrostyrene or borohydride-mediated protocols) that may present different impurity profiles or require specialized handling of nitroalkene intermediates . The documented 85% yield serves as a benchmark for assessing in-house synthesis feasibility versus commercial procurement.

Synthetic Yield
Reported
85% isolated yield (Staudinger reduction)
Established route supports in-house multi-gram synthesis evaluation
Yield may vary with scale and conditions; patent-sourced
Synthetic Methodology Azide Reduction Process Chemistry

2-Amino-1-(3-bromophenyl)ethanol: Procurement and Application Scenarios


ortho,meta-Disubstituted Biaryl Synthesis via DoM–Suzuki

The meta-bromine substitution in CAS 41147-81-3 enables a sequential functionalization strategy not feasible with para-substituted analogs. Following protection of the amino alcohol, directed ortho-metalation (DoM) can install an electrophile at the C-2 or C-4/C-6 positions (ortho and para to the bromine-directing group). The intact C-Br bond then serves as a handle for a subsequent Suzuki-Miyaura cross-coupling, yielding ortho,meta-disubstituted biaryl scaffolds that are prevalent in kinase inhibitors and GPCR-targeting agents [1]. This dual reactivity pattern is a direct consequence of the meta-bromine substitution, making CAS 41147-81-3 uniquely suited for this synthetic sequence.

Oxazolidinone-Based Chiral Auxiliaries and Antibacterials

As a 1,2-amino alcohol, CAS 41147-81-3 can be condensed with phosgene equivalents (e.g., triphosgene, CDI) to form oxazolidin-2-ones, the core structure of Evans chiral auxiliaries and oxazolidinone antibiotics (e.g., linezolid analogs). The meta-bromophenyl group provides a heavy atom label for X-ray crystallography and a synthetic handle for late-stage diversification. This application is categorically inaccessible to the structural isomer 2-[(3-bromophenyl)amino]ethanol (CAS 121496-16-0), which lacks the requisite vicinal amino/hydroxyl geometry for five-membered ring closure [2]. Researchers developing new chiral auxiliaries or antibacterial agents should procure CAS 41147-81-3 specifically for this purpose.

Racemic Route Scouting and High-Throughput Optimization

For medicinal chemistry programs where the stereocenter of the final target is either absent (due to downstream oxidation or elimination) or is established at a later stage via asymmetric catalysis, the racemic 2-Amino-1-(3-bromophenyl)ethanol (CAS 41147-81-3) is the most cost-efficient building block. At approximately 5–15× lower cost per gram than its enantiopure (S)-counterpart [3], it enables parallel synthesis and high-throughput experimentation that would be prohibitively expensive with chiral material. This procurement strategy maximizes synthetic exploration within fixed budget constraints and is standard practice in early-stage drug discovery.

In-House Azide Reduction for Multi-Gram Synthesis

Research groups requiring multi-gram to kilogram quantities of this building block can reliably implement the published Staudinger reduction protocol starting from 2-azido-1-(3-bromo-phenyl)ethanol. The method proceeds with an 85% isolated yield under mild, scalable conditions and is fully characterized . This established route reduces dependency on commercial suppliers and offers a predictable cost structure for long-term research programs. The reaction tolerates the bromine substituent without reduction, preserving the aryl halide for subsequent cross-coupling steps.

Application
Selection Property
Validation Focus
ortho,meta-Disubstituted Biaryl Synthesis
meta-Br regioselectivity pattern
DoM–Suzuki sequence compatibility
Oxazolidinone-Based Chiral Auxiliaries and Antibacterials
1,2-amino alcohol cyclization capacity
Oxazolidinone ring formation and chiral auxiliary performance
Racemic Route Scouting and High-Throughput Optimization
Racemic mixture cost-efficiency
Stereocenter tolerance and parallel synthesis feasibility
In-House Azide Reduction for Multi-Gram Synthesis
Reported Staudinger reduction route
Scalability and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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